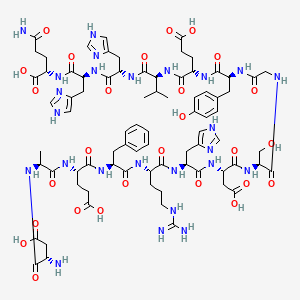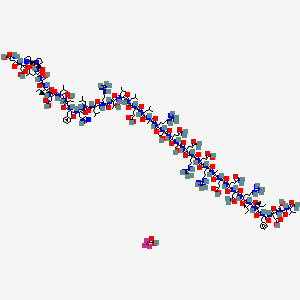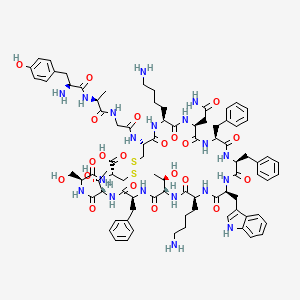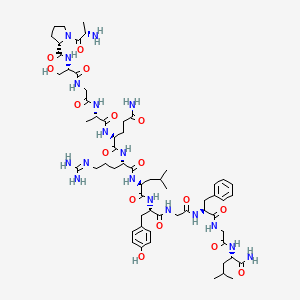
PAR-4-AP (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAR-4 Agonist Peptide, amide trifluoroacetate (PAR-4-AP (TFA)) is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound does not affect proteinase-activated receptor-1 or proteinase-activated receptor-2, and its activity can be inhibited by a proteinase-activated receptor-4 antagonist . Proteinase-activated receptor-4 is a member of the proteinase-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage .
准备方法
The synthesis of PAR-4 Agonist Peptide, amide trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method uses a solid support resin to sequentially add amino acids to the growing peptide chain. The peptide is then cleaved from the resin using trifluoroacetic acid, which also removes protecting groups from the amino acids . Industrial production methods for peptides like PAR-4 Agonist Peptide, amide trifluoroacetate typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .
化学反应分析
PAR-4 Agonist Peptide, amide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide sequence, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids using site-directed mutagenesis techniques
Common reagents and conditions used in these reactions include trifluoroacetic acid for cleavage from the resin, dithiothreitol for reduction of disulfide bonds, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include the modified peptide with altered amino acid residues or oxidized methionine .
科学研究应用
PAR-4 Agonist Peptide, amide trifluoroacetate has several scientific research applications:
Chemistry: It is used as a tool compound to study the activation and signaling pathways of proteinase-activated receptor-4.
Biology: Researchers use this compound to investigate the role of proteinase-activated receptor-4 in various biological processes, including inflammation and cell signaling
Medicine: PAR-4 Agonist Peptide, amide trifluoroacetate is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer and cardiovascular disorders
Industry: This compound is utilized in the development of new drugs targeting proteinase-activated receptor-4 and related pathways
作用机制
PAR-4 Agonist Peptide, amide trifluoroacetate exerts its effects by selectively activating proteinase-activated receptor-4. Upon activation, proteinase-activated receptor-4 undergoes a conformational change that allows it to interact with G proteins, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The activation of these pathways results in various cellular responses, including inflammation, cell proliferation, and apoptosis .
相似化合物的比较
PAR-4 Agonist Peptide, amide trifluoroacetate is unique in its selective activation of proteinase-activated receptor-4 without affecting proteinase-activated receptor-1 or proteinase-activated receptor-2 . Similar compounds include:
Proteinase-activated receptor-1 agonists: These compounds selectively activate proteinase-activated receptor-1 and are used to study its role in thrombosis and hemostasis.
Proteinase-activated receptor-2 agonists: These compounds selectively activate proteinase-activated receptor-2 and are used to investigate its role in inflammation and pain.
The uniqueness of PAR-4 Agonist Peptide, amide trifluoroacetate lies in its ability to specifically target proteinase-activated receptor-4, making it a valuable tool for studying the distinct functions of this receptor .
属性
CAS 编号 |
1228078-65-6 |
|---|---|
分子式 |
C₃₆H₄₉F₃N₈O₉ |
分子量 |
794.82 |
序列 |
One Letter Code: AYPGKF-NH2 |
同义词 |
PAR-4-AP (TFA); AY-NH2 (TFA) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


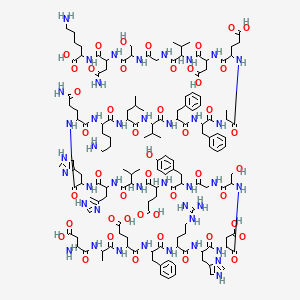
![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
